REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][N:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[CH:9])=[CH:4][N:3]=1 |f:1.2|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)C#C[Si](C)(C)C
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Name
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|
Quantity
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5.72 mL
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Type
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reactant
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Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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|
Quantity
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23.8 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintained at room temperature for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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The reaction was quenched with saturated aqueous ammonium chloride
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Type
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EXTRACTION
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Details
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extracted three times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The resulting crude product was purified by silica gel chromatography (0-65% ethyl acetate/hexanes)
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Name
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Type
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product
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Smiles
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ClC1=NC=C(C=C1)C#C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |